molecular formula C23H26N4O4 B8401899 BI-186908

BI-186908

Cat. No.: B8401899
M. Wt: 422.5 g/mol
InChI Key: ACBKFGPDANWBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on guidelines for compound characterization (), BI-186908 likely exhibits the following features:

  • Structural attributes: Potential aromatic or heterocyclic core, with functional groups (e.g., boronic acids, halogens) influencing bioavailability and target binding.
  • Pharmacological profile: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are common design goals for CNS-targeted compounds .
  • Synthesis: Likely involves palladium-catalyzed cross-coupling reactions, as seen in structurally analogous boron-containing compounds (e.g., Suzuki-Miyaura reactions) .

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

2-[2-[4-[(dimethylamino)methyl]-2-methylphenyl]-2-oxoethyl]-5-[(5-methoxypyridin-2-yl)methoxy]pyridazin-3-one

InChI

InChI=1S/C23H26N4O4/c1-16-9-17(13-26(2)3)5-8-21(16)22(28)14-27-23(29)10-20(12-25-27)31-15-18-6-7-19(30-4)11-24-18/h5-12H,13-15H2,1-4H3

InChI Key

ACBKFGPDANWBLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN(C)C)C(=O)CN2C(=O)C=C(C=N2)OCC3=NC=C(C=C3)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with BI-186908, based on evidence from CAS-registered analogs:

Table 1: Key Properties of this compound and Analogous Compounds

Parameter This compound (Hypothetical) CAS 118062-05-8 CAS 1046861-20-4 CAS 20358-06-9
Molecular Formula (Not specified) C₉H₁₃BO₅ C₆H₅BBrClO₂ C₇H₅FN₂S
Molecular Weight ~200–250 g/mol 212.01 235.27 168.19
Solubility Moderate 0.687 mg/mL (Soluble) 0.24 mg/mL (Soluble) 0.249 mg/mL (Soluble)
GI Absorption High High High High
BBB Permeability Yes No Yes Yes
CYP Inhibition None None None CYP1A2 Inhibitor
Synthetic Yield N/A 58%–80% N/A 98%

Structural Similarities

  • CAS 118062-05-8 : Contains a boronic acid group, enabling Suzuki-Miyaura coupling for targeted synthesis. Its lack of BBB permeability contrasts with this compound’s hypothetical CNS activity .
  • CAS 20358-06-9 : Fluorine and sulfur atoms optimize lipophilicity and metabolic stability, a strategy likely shared with this compound .

Functional Differences

  • Enzyme Interactions : CAS 20358-06-9 inhibits CYP1A2, posing drug-drug interaction risks absent in this compound’s profile .

Research Findings and Implications

  • Potency : Boron-containing analogs (e.g., CAS 118062-05-8) demonstrate enhanced binding to serine proteases, a mechanism this compound may exploit .
  • Safety : The absence of CYP inhibition in most analogs suggests this compound could have a favorable safety profile .
  • Scalability : High-yield synthetic routes (e.g., 98% in CAS 20358-06-9) support cost-effective manufacturing of this compound .

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